2,5-Dioxopyrrolidin-1-yl 2,2-difluorobenzo[d][1,3]dioxole-4-carboxylate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 2,2-difluorobenzo[d][1,3]dioxole-4-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
The synthesis of 2,5-Dioxopyrrolidin-1-yl 2,2-difluorobenzo[d][1,3]dioxole-4-carboxylate typically involves a multi-step process. One common synthetic route includes the coupling of 2,2-difluorobenzo[d][1,3]dioxole-4-carboxylic acid with 2,5-dioxopyrrolidin-1-yl in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl 2,2-difluorobenzo[d][1,3]dioxole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 2,2-difluorobenzo[d][1,3]dioxole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential anticonvulsant properties.
Material Science: The unique structural properties of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2,2-difluorobenzo[d][1,3]dioxole-4-carboxylate involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, it is believed to inhibit calcium currents mediated by Cav 1.2 (L-type) channels. This inhibition reduces neuronal excitability and prevents seizure activity . Additionally, the compound may interact with other ion channels and receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl 2,2-difluorobenzo[d][1,3]dioxole-4-carboxylate can be compared with other similar compounds, such as:
2,5-Dioxopyrrolidin-1-yl 4-(N-phenylanilino)benzoate: This compound has a similar pyrrolidin-1-yl group but differs in the aromatic substitution pattern, leading to different reactivity and applications.
1-(2,2-Difluorobenzo[d][1,3]dioxole-5-yl)cyclopropanecarboxylic acid:
The uniqueness of this compound lies in its combination of functional groups, which imparts specific reactivity and biological activity not found in other similar compounds.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,2-difluoro-1,3-benzodioxole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO6/c13-12(14)19-7-3-1-2-6(10(7)20-12)11(18)21-15-8(16)4-5-9(15)17/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSGHJNTVMYTMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C3C(=CC=C2)OC(O3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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